Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Overview
Description
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate is a chemical compound with the molecular formula C9H10N4O3 . It is a key intermediate for preparing compounds described in several patents .
Synthesis Analysis
The synthesis of this compound involves a novel technical scale process using continuous flow reaction conditions . The synthesis of a similar compound, 4-amino-1,2,5-oxadiazole-3-carbonitrile 4, via intermediates was described by T. Ichikawa et al . In 2017, P.F. Pagoria et al. published a modification of Ichikawa’s route with improved yield and purity .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic ring containing two nitrogen and one oxygen atom . The compound has a molecular weight of 222.201 Da and a monoisotopic mass of 222.075287 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of an intermediate compound to form the oxadiazole ring . This reaction requires heating the aqueous reaction mixture under reflux .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 342.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.6±3.0 kJ/mol and a flash point of 160.7±30.7 °C . The compound has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate and related compounds are used in the synthesis of various heterocyclic compounds. These synthesized compounds are anticipated to exhibit hypertensive activity. The process involves starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate and undergoing various reactions to obtain oxadiazole derivatives, which are expected to show better hypertensive activity (Kumar & Mashelker, 2007).
Conversion into Polyazanaphthalenes
Research on Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which are structurally related, has shown that they can be converted into various derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and others. This conversion demonstrates the compound's versatility in creating a range of polyazanaphthalene derivatives (Harb et al., 1989).
Synthesis of Pyrazolo[3,4-b]pyridin-3-ones
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, another related compound, is used for the selective synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are further converted to their 1-unsubstituted analogs, showing the potential for varied chemical syntheses (Lebedˈ et al., 2012).
Antihypertensive Activity
Novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates have been prepared, starting from 2,6-dihyroxy-3-cyano-4-methyl pyridine. These compounds are expected to exhibit antihypertensive activity, highlighting the therapeutic potential of derivatives of this compound (Kumar & Mashelker, 2006).
Safety and Hazards
Future Directions
The future directions for this compound could involve optimizing the synthesis process to improve yield and purity, and to address safety issues associated with the synthesis of highly energetic intermediate compounds . Additionally, the compound could be explored for its potential applications in various fields, given that it is a key intermediate for preparing compounds described in several patents .
Mechanism of Action
Target of Action
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate is a key intermediate for preparing compounds described in various patents . .
Biochemical Pathways
It’s possible that the compound influences multiple pathways, given its role as a key intermediate in the synthesis of various compounds .
Result of Action
Given its role as a key intermediate in the synthesis of various compounds , it’s likely that the compound’s effects would vary depending on the specific compounds it helps to synthesize.
Properties
IUPAC Name |
ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-3-15-9(14)5-4(2)11-8-7(6(5)10)12-16-13-8/h3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRFHLVOXJVUBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=NON=C2N=C1C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158807 | |
Record name | Ethyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156463-84-2 | |
Record name | Ethyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156463-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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